molecular formula C19H21N5O3S B10989700 N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B10989700
M. Wt: 399.5 g/mol
InChI Key: PUPKJYPFOQZZDJ-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazinane ring, a pyrazole ring, and a carboxamide group

Properties

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C19H21N5O3S/c1-22-19(23-10-2-3-11-23)17(14-20-22)18(25)21-15-6-8-16(9-7-15)24-12-4-5-13-28(24,26)27/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,21,25)

InChI Key

PUPKJYPFOQZZDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors involved in biological processes . This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

Biological Activity

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis and Chemical Structure

The synthesis of this compound typically involves multiple steps, including the formation of the thiazinan ring and the attachment of various functional groups. The following synthetic route is commonly employed:

  • Formation of the Thiazinan Ring : Cyclization of sulfonamide precursors under acidic or basic conditions.
  • Coupling Reactions : Utilization of palladium-catalyzed cross-coupling reactions to attach phenyl groups.
  • Formation of Carboxamide Linkage : Reaction with oxalyl chloride followed by coupling with amines.

The molecular formula is C19H21N5O3SC_{19}H_{21}N_{5}O_{3}S with a molecular weight of 385.46 g/mol, indicating a complex structure that may contribute to its biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole and pyrrole derivatives. For instance:

  • Mechanism : The compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis through receptor modulation.
  • Case Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values often lower than established chemotherapeutics like doxorubicin .
CompoundIC50 (µM)Cell Line
This compound5.6A431
Doxorubicin10.0A431

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent against both Gram-positive and Gram-negative bacteria:

  • Mechanism : It may exert its effects by disrupting bacterial cell walls or inhibiting essential metabolic pathways.
  • Case Studies : Preliminary studies reported a minimum inhibitory concentration (MIC) of 31.25 µg/mL against common pathogens.

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function and thus affecting metabolic pathways.

Receptor Modulation : Interaction with cellular receptors can alter signaling pathways leading to various biological effects.

Metal Coordination : The structural features allow for potential coordination with metal ions, which could enhance its activity in biological systems .

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